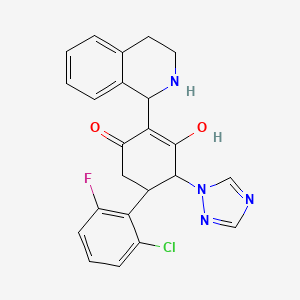
5-(2-chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule of interest, due to its structural complexity, likely serves as a key compound in various chemical reactions and possesses unique physical and chemical properties. This molecule, containing elements such as chlorine, fluorine, and a triazolyl group attached to a cyclohexenone backbone, suggests a broad area of potential chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including cyclocondensation, Huisgen's [3+2] dipolar cycloaddition, and regioselective cyclocondensation. For instance, Marvadi et al. (2019) described the synthesis of dual inhibitors for Mycobacterium tuberculosis and influenza virus via Huisgen's [3+2] dipolar cycloaddition, showcasing the complexity and versatility of synthesizing compounds with similar functional groups (Marvadi et al., 2019).
Molecular Structure Analysis
The structural characterization of similar molecules is typically achieved through techniques like X-ray diffraction analysis, as demonstrated by Kariuki et al. (2021) for isostructural compounds. These analyses help in understanding the three-dimensional conformation and molecular geometry, which are critical for predicting the reactivity and interactions of the molecule (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include cyclization, esterification, and oxidative rearrangement, indicating a wide range of chemical reactivity. For example, Lenz et al. (2004) explored the oxidative rearrangement of isoquinolines, highlighting the complex reactions these types of molecules can undergo (Lenz et al., 2004).
科学的研究の応用
Antimicrobial Activity
Some triazole derivatives, including those related to the specified compound, have been synthesized and studied for their antimicrobial activity. These compounds have demonstrated significant antimicrobial properties against various bacteria and fungi, often with higher antifungal than antibacterial potency (Yurttaş et al., 2020).
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural characterization of similar triazole derivatives. These studies have focused on understanding the molecular structure and properties of these compounds, which can be crucial for their application in different fields (Kariuki et al., 2021).
Biological Activity
Several studies have explored the biological activity of triazole derivatives. This includes investigations into their potential antipsychotic and anticonvulsant activities, where the structures of these compounds have been analyzed to understand their pharmacological potential (Kaur et al., 2010).
Agricultural Applications
Research has also been done on derivatives of the specified compound for use as herbicides. These studies have focused on their efficacy in controlling weeds in paddy fields, highlighting the potential for agricultural applications (Hwang et al., 2005).
特性
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN4O2/c24-16-6-3-7-17(25)19(16)15-10-18(30)20(23(31)22(15)29-12-26-11-28-29)21-14-5-2-1-4-13(14)8-9-27-21/h1-7,11-12,15,21-22,27,31H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLQZXHMGGBTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=C(C(C(CC3=O)C4=C(C=CC=C4Cl)F)N5C=NC=N5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B2483202.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)

![N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2483209.png)
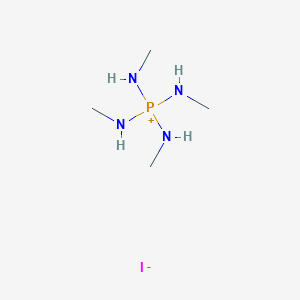
![ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2483211.png)

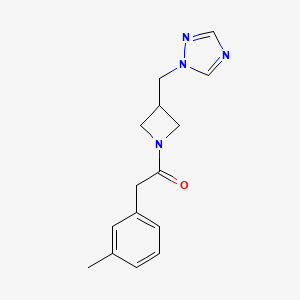
![3-{(Z)-[4-(dimethylamino)anilino]methylidene}-6-methyl-2H-pyran-2,4-dione](/img/structure/B2483217.png)
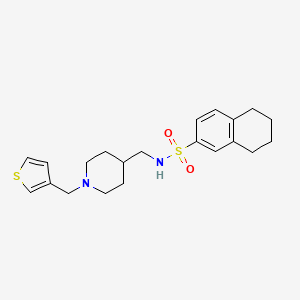
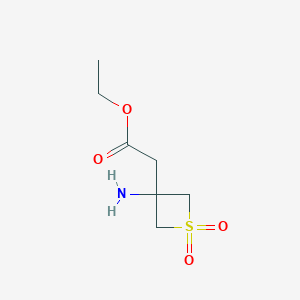
![4-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2483223.png)
![3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2483224.png)
![3-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B2483225.png)